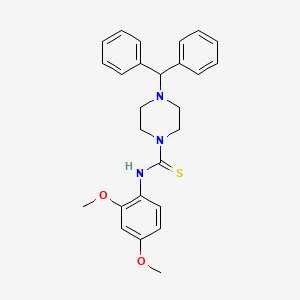![molecular formula C22H20N2O4 B3444971 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-furyl)-4(3H)-quinazolinone](/img/structure/B3444971.png)
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-furyl)-4(3H)-quinazolinone
Descripción general
Descripción
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-furyl)-4(3H)-quinazolinone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-furyl)-4(3H)-quinazolinone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease.
Biochemical and physiological effects:
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-furyl)-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, and it has also been shown to inhibit the activity of certain signaling pathways that are involved in cell growth and survival. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-furyl)-4(3H)-quinazolinone in lab experiments include its high purity and high yield, as well as its potential applications in various fields, including medicinal chemistry and drug discovery. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-furyl)-4(3H)-quinazolinone. One potential direction is to further study the mechanism of action of this compound, in order to better understand its potential applications in various fields. Another potential direction is to study the pharmacokinetics and pharmacodynamics of this compound, in order to better understand its potential use as a therapeutic agent. In addition, further studies are needed to investigate the potential side effects and toxicity of this compound, in order to ensure its safety for use in humans.
Aplicaciones Científicas De Investigación
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-furyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has shown promising results in preclinical studies as a potential anticancer agent, and it has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, this compound has been studied for its potential use as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(furan-2-yl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-26-18-10-9-15(14-20(18)27-2)11-12-24-21(19-8-5-13-28-19)23-17-7-4-3-6-16(17)22(24)25/h3-10,13-14H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWKORYXMOLOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(furan-2-yl)quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(2-methylbenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3444931.png)
![3-methyl-5-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B3444937.png)
![2-[(4-methoxyphenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3444948.png)
![2-(4-fluorophenyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3444956.png)
![3-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B3444960.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3444964.png)
![2-({3-[2-(3,4-diethoxyphenyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3444972.png)
![2-(2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3444977.png)
![3-allyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3444991.png)
![3-allyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3444992.png)